3-(Dipropylamino)propyl 2-bromobenzoate
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Overview
Description
3-(Dipropylamino)propyl 2-bromobenzoate is an organic compound with the molecular formula C16H24BrNO2 and a molecular weight of 342.27126 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzoate group, which is further linked to a propyl chain containing a dipropylamino group. It is primarily used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dipropylamino)propyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 3-(dipropylamino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dipropylamino)propyl 2-bromobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-bromobenzoic acid and 3-(dipropylamino)propanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with different functional groups.
Ester Hydrolysis: Major products are 2-bromobenzoic acid and 3-(dipropylamino)propanol.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Scientific Research Applications
3-(Dipropylamino)propyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dipropylamino)propyl 2-bromobenzoate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the dipropylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dipropylamino)propyl 2-chlorobenzoate
- 3-(Dipropylamino)propyl 2-fluorobenzoate
- 3-(Dipropylamino)propyl 2-iodobenzoate
Uniqueness
3-(Dipropylamino)propyl 2-bromobenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions .
Properties
Molecular Formula |
C16H24BrNO2 |
---|---|
Molecular Weight |
342.27 g/mol |
IUPAC Name |
3-(dipropylamino)propyl 2-bromobenzoate |
InChI |
InChI=1S/C16H24BrNO2/c1-3-10-18(11-4-2)12-7-13-20-16(19)14-8-5-6-9-15(14)17/h5-6,8-9H,3-4,7,10-13H2,1-2H3 |
InChI Key |
NTIAUXFNZFCUGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCOC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
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